molecular formula C20H14N4O4S B3398913 (E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021263-21-7

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3398913
CAS No.: 1021263-21-7
M. Wt: 406.4 g/mol
InChI Key: WLFIHBOUHWLEAQ-RVDMUPIBSA-N
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Description

This compound features a methyl benzoate core linked via a vinylamino bridge to a thiazole ring substituted with a 4-nitrophenyl group. The (E)-configuration of the double bond ensures distinct spatial arrangement, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c1-28-20(25)14-2-6-16(7-3-14)22-11-15(10-21)19-23-18(12-29-19)13-4-8-17(9-5-13)24(26)27/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFIHBOUHWLEAQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with thioamide derivatives to form the thiazole ring. This is followed by a Knoevenagel condensation with cyanoacetic acid derivatives to introduce the cyano group and the vinyl linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The nitrophenyl group can undergo redox reactions, potentially affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The substituent on the thiazole ring critically modulates electronic and steric properties:

  • 4-Nitrophenyl (Target Compound): The nitro group (−NO₂) significantly reduces electron density on the thiazole, favoring electrophilic interactions. This enhances stability in polar solvents and may improve binding to electron-rich biological targets .
  • 4-Chlorophenyl (): Chlorine (−Cl) is moderately electron-withdrawing but less polar than −NO₂.
  • However, its electron-donating nature reduces thiazole ring electrophilicity .
  • 4-Methoxyphenyl () : The methoxy group (−OCH₃) donates electrons via resonance, opposing the nitro group’s effects. This substitution could diminish oxidative stability but enhance solubility in protic solvents .
  • The benzamide terminal group further increases hydrogen-bonding capacity .

Terminal Group Variations

  • Methyl/Ethyl Ester (Target, ) : Esters offer moderate hydrolytic stability and lipophilicity. Ethyl esters () may exhibit slower hydrolysis than methyl esters (target), affecting pharmacokinetics .

Stereochemical Considerations

  • (E)-Configuration (Target, ) : The trans arrangement optimizes conjugation across the vinyl bridge, stabilizing the planar structure and enhancing π-π stacking with aromatic targets.

Data Table: Structural and Functional Comparison

Compound Name Substituent on Thiazole Terminal Group Stereochemistry Molecular Weight (g/mol) Key Properties
Target (E)-Methyl ester 4-Nitrophenyl Methyl ester E ~394.4 High reactivity, strong electron withdrawal
(Chlorophenyl derivative) 4-Chlorophenyl Methyl ester Not specified ~408.8 Moderate reactivity, antimicrobial potential
(Z-Ethyl ester) 4-Methylphenyl Ethyl ester Z 405.47 Increased lipophilicity, steric strain
(Isobutyl benzamide) 4-Isobutylphenyl Benzamide E ~437.5 Steric hindrance, hydrogen bonding
(Methoxyphenyl ethyl ester) 4-Methoxyphenyl Ethyl ester Not specified 405.47 Electron donation, enhanced solubility

Research Findings and Implications

  • Electronic Properties : The nitro group in the target compound confers superior electrophilicity, making it a candidate for applications requiring charge-transfer interactions, such as optoelectronic materials or enzyme inhibitors .
  • Stereochemical Impact : The (E)-configuration’s planar structure facilitates crystallinity, as evidenced by SHELX-based refinements (used in structural studies of similar compounds) .
  • Biological Relevance : Ethyl esters () may offer prolonged half-lives in vivo compared to methyl esters, while benzamide derivatives () could exhibit improved target selectivity .

Biological Activity

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological applications of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved by reacting 4-nitrobenzaldehyde with thioamide in the presence of a base.
  • Vinylation : The resultant thiazole derivative undergoes a Knoevenagel condensation with cyanoacetic acid or its ester.
  • Esterification : Finally, the product is esterified with methyl benzoate under acidic conditions to yield the final compound.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Electrophilic Properties : The cyano group acts as an electrophile, while the nitrophenyl and thiazole groups can engage in π-π stacking interactions with aromatic residues in proteins.
  • Enzyme Modulation : These interactions may modulate enzyme activity or receptor binding, leading to various biological effects, including potential anticancer properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • A study on a library of small molecules demonstrated that structural modifications similar to those in this compound can lead to significant cytotoxic effects against various cancer cell lines, including HeLa and MOLT-4 cells. The compounds induced apoptosis by targeting oncogenic proteins involved in cell cycle regulation .

Enzyme Interaction Studies

Research indicates that compounds with similar structures can serve as probes for studying enzyme interactions. They may affect pathways involving apoptosis and cell proliferation, making them valuable tools in biochemical research.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural motifs with other biologically active compounds:

Compound NameStructural FeaturesBiological Activity
Dimethyl 2-{(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)terephthalateCyano and thiazole groupsAnticancer activity
Ethyl 4-{[2-cyano-2-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)vinyl]amino}benzoateSimilar functional groupsPotential therapeutic agent

Case Studies and Research Findings

Several case studies emphasize the biological activity of compounds with thiazole rings and nitrophenyl substitutions:

  • Cytotoxicity Studies : Compounds similar to this compound have shown effective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis through caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
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(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

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